2-(3-chloropropoxy)-5-nitropyridine
Description
2-(3-Chloropropoxy)-5-nitropyridine is a pyridine derivative featuring a 3-chloropropoxy substituent at the 2-position and a nitro group at the 5-position. The nitro group is a strong electron-withdrawing group, while the chloropropoxy substituent introduces both steric bulk and moderate electron-withdrawing effects due to the chlorine atom. Its synthesis may involve nucleophilic substitution reactions between 2-chloro-5-nitropyridine and 3-chloropropanol under controlled conditions, analogous to methods described for related compounds .
Properties
CAS No. |
154011-09-3 |
|---|---|
Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
217 |
Synonyms |
2-(3-chloropropoxy)-5-nitropyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Position and Electronic Effects
- 2-(4-Chlorophenoxy)-5-Nitropyridine (CAS 28232-30-6) Substituents: 4-Chlorophenoxy (2-position) and nitro (5-position). The phenoxy group is bulkier and more electron-withdrawing than chloropropoxy due to the aromatic ring’s resonance effects. This compound has a melting point of 93°C and is used in synthesis as a building block . Comparison: The chloropropoxy group in the target compound may enhance solubility in non-polar solvents compared to the phenoxy group, while the nitro group’s position remains identical, maintaining similar reactivity at the 5-position.
2-Chloro-5-Methyl-3-Nitropyridine (CAS 23056-40-8)
- Substituents: Chloro (2-position), methyl (5-position), and nitro (3-position).
- The methyl group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This compound is an intermediate in bioactive molecule synthesis .
- Comparison: The target compound’s 5-nitro group creates a stronger electron-deficient ring compared to the 3-nitro isomer, directing electrophilic attacks to different positions.
Functional Group Diversity
- 5-Chloro-2-Hydroxy-3-Nitropyridine Substituents: Hydroxy (2-position), chloro (5-position), and nitro (3-position). The hydroxyl group increases acidity (pKa ~8–10) and enables hydrogen bonding, influencing crystallization behavior .
- (S)-(-)-2-(α-Methylbenzylamino)-5-Nitropyridine Substituents: Chiral amino (2-position) and nitro (5-position). The amino group is electron-donating, altering the pyridine ring’s electronic profile. This compound is used in asymmetric synthesis . Comparison: The target compound’s chloropropoxy group lacks the basicity of amino substituents, reducing its utility in catalysis but increasing stability under acidic conditions.
Physical and Chemical Properties
| Property | 2-(3-Chloropropoxy)-5-Nitropyridine (Inferred) | 2-(4-Chlorophenoxy)-5-Nitropyridine | 2-Chloro-5-methyl-3-nitropyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~242.5 | 250.64 | 186.57 |
| Melting Point | Not available | 93°C | 120–122°C (literature) |
| Solubility | Moderate in organic solvents | Low in water, high in DCM/acetone | Soluble in chloroform, ethanol |
| Reactivity | Electrophilic substitution at 3-position | Similar reactivity at 3-position | Electrophilic substitution at 4-position |
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